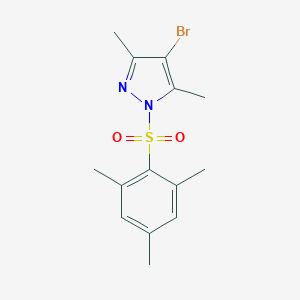
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide-based compound that has been widely used in scientific research. EDBS has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in bicarbonate production and an increase in the concentration of protons, which can have various physiological effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and angiogenesis, which is the formation of new blood vessels. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, making it a useful tool for studying the enzyme's role in different biological processes. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is that it is not very soluble in water, which can make it difficult to use in aqueous environments. Additionally, N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
For the use of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide in scientific research include the development of new cancer therapies and the study of carbonic anhydrase in different biological processes.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction between 4-ethoxyaniline and 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study different biological processes. It has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used to study the inhibition of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been used to study the inhibition of tumor growth and angiogenesis.
Propriétés
Formule moléculaire |
C16H19NO3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-8-6-14(7-9-15)17-21(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
Clé InChI |
XPWTVFAVHOTZIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)









![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)

![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)